molecular formula C6H8NO3P B1316410 4-Pyridylmethylphosphonic acid CAS No. 80241-43-6

4-Pyridylmethylphosphonic acid

Cat. No.: B1316410
CAS No.: 80241-43-6
M. Wt: 173.11 g/mol
InChI Key: FMAPICFMLRVVSP-UHFFFAOYSA-N
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Description

4-Pyridylmethylphosphonic acid is an organic compound with the molecular formula C6H8NO3P It is a derivative of pyridine, where a phosphonic acid group is attached to the 4-position of the pyridine ring

Biochemical Analysis

Biochemical Properties

4-Pyridylmethylphosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to form complexes with metal ions such as copper (II), which can influence its biochemical activity . The compound interacts with enzymes and proteins through its phosphonic acid group, which can form strong bonds with metal ions and other biomolecules. These interactions can lead to the formation of stable complexes that can modulate the activity of enzymes and proteins, thereby influencing biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been found to exhibit antiproliferative effects against certain cancer cell lines, such as HT 29 (colorectal adenocarcinoma) and A 549 (non-small cell lung cancer) cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain enzymes involved in cell signaling, leading to changes in gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form complexes with metal ions and other biomolecules. The compound can bind to metal ions such as copper (II) through its phosphonic acid group, forming stable complexes that can modulate the activity of enzymes and proteins . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. The binding interactions of this compound with biomolecules are crucial for its biochemical activity and effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been shown to form stable complexes with metal ions, which can influence its long-term effects on cellular function . Studies have indicated that the stability of these complexes can affect the duration and intensity of the compound’s biochemical activity. Additionally, the degradation of this compound over time can lead to changes in its effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in metabolic processes, leading to changes in the production and utilization of metabolites. These interactions can affect the overall metabolic balance within cells and tissues, highlighting the importance of this compound in regulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within specific tissues and cells are crucial for its activity and function in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can be localized to various subcellular structures, such as the cytoplasm, nucleus, or mitochondria, where it can interact with enzymes and proteins to modulate their activity. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyridylmethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-pyridylmethyl chloride with triethyl phosphite, followed by hydrolysis to yield the phosphonic acid . Another method includes the hydrothermal synthesis involving the reaction of pyridine-4-carboxaldehyde with phosphorous acid under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridylmethylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted pyridine derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Pyridylmethylphosphonic acid is unique due to its strong ability to form stable complexes with metal ions, which is not as pronounced in similar compounds. This property makes it particularly valuable in applications requiring strong metal-ligand interactions .

Properties

IUPAC Name

pyridin-4-ylmethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NO3P/c8-11(9,10)5-6-1-3-7-4-2-6/h1-4H,5H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAPICFMLRVVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508302
Record name [(Pyridin-4-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80241-43-6
Record name [(Pyridin-4-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Pyridylmethylphosphonic acid interact with metal ions, and what structural features arise from these interactions?

A1: this compound acts as a ligand, coordinating with metal ions like Cobalt (Co) and Copper (Cu) through its phosphonate group (PO3C) and, in some cases, the nitrogen atom in the pyridine ring. [, ] This coordination leads to the formation of metal-organic frameworks with distinct structural motifs. For instance, with Co(II), it forms a 2D layered structure where each phosphonate group bridges three Co(II) ions. [] In contrast, with Cu(II), it creates a 3D framework where the pyridyl groups further pillar the inorganic layers. []

Q2: Do these metal-organic frameworks based on this compound exhibit any interesting magnetic properties?

A2: Yes, both the Co(II) and Cu(II) complexes with this compound display metamagnetic behavior at low temperatures. [] This means they transition from a low-magnetization state to a high-magnetization state upon application of a critical magnetic field. The critical field required for this transition is dependent on the metal ion and the specific structure of the framework. [] For instance, the Co(II) complex requires a higher critical field (70 kOe) compared to the Cu(II) complex (47 kOe) at 1.8 K. [] This difference highlights how the choice of metal ion and the resulting structural differences can impact the magnetic properties of these materials.

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